1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole is a complex heterocyclic compound. It features a unique structure that combines multiple functional groups, including a triazoloquinazoline core, a benzodiazole moiety, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Mechanism of Action
Target of Action
The compound, also known as 5-[(4-fluorobenzyl)thio]-8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline, is a complex molecule that likely interacts with multiple targets. Based on its structural components, it’s plausible that it interacts with cyclooxygenase-2 (COX-2) , a key enzyme involved in the inflammatory response.
Mode of Action
The compound’s interaction with its targets likely involves the formation of hydrogen bonds and hydrophobic interactions . The presence of the 1,2,4-triazolo[1,5-c]quinazoline and benzimidazole moieties in the compound suggests that it can form specific interactions with different target receptors . In the case of COX-2, the compound may inhibit the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators .
Biochemical Pathways
The inhibition of COX-2 can affect the arachidonic acid pathway , leading to a decrease in the production of prostaglandins , which are key mediators of inflammation . This can result in reduced inflammation and pain, making the compound potentially useful in the treatment of inflammatory conditions.
Result of Action
The molecular and cellular effects of the compound’s action would likely include a reduction in the production of pro-inflammatory mediators, leading to a decrease in inflammation and pain . This could potentially be beneficial in the treatment of conditions such as arthritis or other inflammatory diseases.
Preparation Methods
The synthesis of 1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole involves several steps:
Formation of the Triazoloquinazoline Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions.
Attachment of the Benzodiazole Moiety: This step may involve coupling reactions using catalysts such as palladium.
Final Assembly: The final compound is obtained by linking the intermediate products through appropriate chemical reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable and cost-effective processes.
Chemical Reactions Analysis
1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzodiazole and fluorophenyl sites.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Scientific Research Applications
1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used to investigate biological pathways and molecular interactions.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs.
Chemical Biology: The compound is used in chemical biology to study enzyme inhibition and receptor binding.
Comparison with Similar Compounds
1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole can be compared with other similar compounds:
1,2,4-Triazoles: These compounds share the triazole ring and exhibit similar biological activities.
Quinazolines: Compounds with a quinazoline core are known for their anticancer properties.
Benzodiazoles: These compounds are widely studied for their pharmacological effects, including anxiolytic and anticonvulsant activities.
The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with various biological targets and exhibit a broad spectrum of activities.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN6O2S/c1-17-30-21-6-4-5-7-23(21)34(17)13-12-26-32-27-20-14-24(36-2)25(37-3)15-22(20)31-28(35(27)33-26)38-16-18-8-10-19(29)11-9-18/h4-11,14-15H,12-13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFAVQRFYSKWMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC(=C(C=C5N=C4SCC6=CC=C(C=C6)F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.